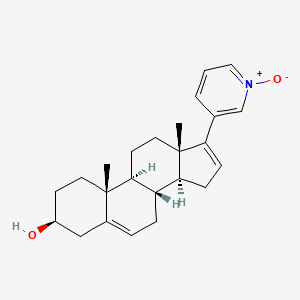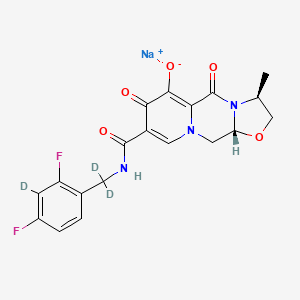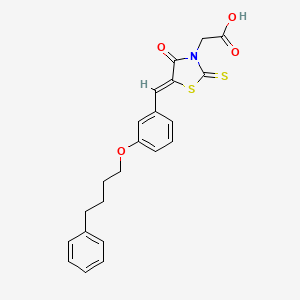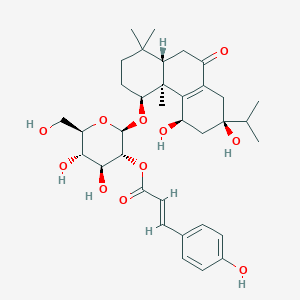
CDK8-IN-11 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
CDK8-IN-11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CDK8-IN-11 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK8 and its effects on various signaling pathways.
Biology: Employed in cell-based assays to investigate the role of CDK8 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of colon cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK8
Mecanismo De Acción
The mechanism of action of CDK8-IN-11 (hydrochloride) involves the inhibition of CDK8, a key regulator of transcription. CDK8 is part of the Mediator complex and regulates gene expression by phosphorylating transcription factors. By inhibiting CDK8, CDK8-IN-11 (hydrochloride) disrupts the WNT/β-catenin signaling pathway, leading to the suppression of β-catenin-mediated transcription and the inhibition of tumor growth .
Comparación Con Compuestos Similares
CDK8-IN-11 (hydrochloride) is unique due to its high selectivity and potency as a CDK8 inhibitor. Similar compounds include:
Senexin B: Another CDK8/19 inhibitor used in research.
CDK8-IN-1: A related compound with similar inhibitory effects on CDK8.
CDK8-IN-2: Another selective inhibitor of CDK8 with comparable properties
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications in research and therapy.
Propiedades
Fórmula molecular |
C19H16ClF3N4O2 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
1-[4-(6-aminopyridin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H |
Clave InChI |
QYWOEWODLVLYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



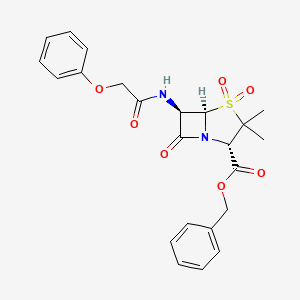
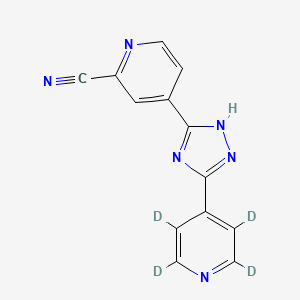

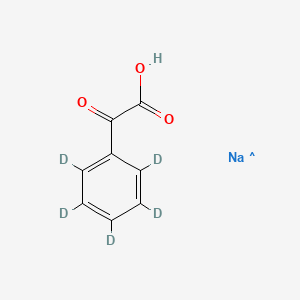
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
